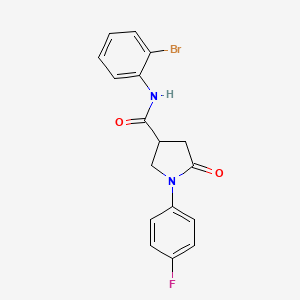![molecular formula C21H15IN2O B11544579 N-[(E)-(3-iodophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11544579.png)
N-[(E)-(3-iodophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-IODOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that belongs to the class of imines. It features a complex structure with an iodophenyl group and a benzoxazole moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-IODOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Benzoxazole Moiety: This step involves the cyclization of 4-methyl-2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring.
Iodination of Phenyl Group: The iodination of the phenyl group is achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Condensation Reaction: The final step involves the condensation of the iodinated phenyl compound with the benzoxazole derivative in the presence of a base like sodium hydroxide or potassium carbonate to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-IODOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with thiol or amine groups.
Scientific Research Applications
(E)-1-(3-IODOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(3-IODOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
- (E)-1-(3-CHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
Uniqueness
- Iodine Substitution : The presence of the iodine atom in (E)-1-(3-IODOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE imparts unique reactivity and properties compared to its bromine and chlorine analogs.
- Fluorescent Properties : The benzoxazole moiety contributes to its potential use as a fluorescent probe, which may not be as pronounced in similar compounds.
Properties
Molecular Formula |
C21H15IN2O |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-(3-iodophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H15IN2O/c1-14-4-2-7-19-20(14)24-21(25-19)16-8-10-18(11-9-16)23-13-15-5-3-6-17(22)12-15/h2-13H,1H3 |
InChI Key |
HGWQVWUQVRYCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11544503.png)
![N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B11544511.png)

![4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol](/img/structure/B11544519.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11544528.png)
![(4E)-2-(4-chlorophenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544535.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11544545.png)
![4-(3,4-Dichlorophenyl)-2-[3-(3,4-dichlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11544553.png)
![(1E)-1-(2,4-dichlorobenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11544554.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544561.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide](/img/structure/B11544567.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11544572.png)
![2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B11544587.png)
